REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[Li+].CC([N-]C(C)C)C.[Cl:21][C:22]1[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25].IC.[Cl-].[NH4+]>C1COCC1.O>[Cl:21][C:22]1[C:29]([CH3:1])=[C:28]([F:30])[CH:27]=[CH:26][C:23]=1[C:24]#[N:25] |f:2.3,6.7|
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
474 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
1.24 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.8 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)F
|
Name
|
|
Quantity
|
5.8 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
643 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at −5° C. for one additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at −70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the temperature is raised to −5° C. for 17 h
|
Duration
|
17 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×2 L)
|
Type
|
CUSTOM
|
Details
|
The organic phases are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a black solid
|
Type
|
CUSTOM
|
Details
|
The solid is purified through a silica gel pad
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexanes (1/40)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=CC(=C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 323 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |